The synthesis of MC-Val-Cit-PAB-carfilzomib involves several critical steps:
This synthetic route has been reported to yield high purity compounds (up to 95%) and is scalable for larger production needs .
The molecular structure of MC-Val-Cit-PAB-carfilzomib can be described as follows:
The structural integrity is crucial for its function as an ADC, ensuring that the drug remains stable in circulation but can be released upon internalization by target cells .
The chemical reactions involved in the synthesis of MC-Val-Cit-PAB-carfilzomib primarily include:
These reactions are optimized to ensure high yields and minimize side products.
The mechanism of action for MC-Val-Cit-PAB-carfilzomib involves several key processes:
This targeted delivery enhances therapeutic efficacy while reducing systemic toxicity.
MC-Val-Cit-PAB-carfilzomib exhibits several notable physical and chemical properties:
These properties are critical for its application in therapeutic settings.
MC-Val-Cit-PAB-carfilzomib is primarily used in scientific research related to cancer therapies, particularly in developing novel ADCs. Its applications include:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4